2-(3-Chloro-1,2-dihydroquinoxalin-2-ylidene)propanedinitrile
Description
2-(3-Chloro-1,2-dihydroquinoxalin-2-ylidene)propanedinitrile (CAS# 113983-94-1) is a heterocyclic organic compound featuring a quinoxaline backbone substituted with a chlorine atom at the 3-position and a propanedinitrile group at the 2-ylidene position. Its molecular formula is C₁₁H₅ClN₄, and it is commercially available with a purity of 95% . However, the provided evidence lacks detailed information on its synthesis, reactivity, or specific applications.
Properties
IUPAC Name |
2-(3-chloro-1H-quinoxalin-2-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClN4/c12-11-10(7(5-13)6-14)15-8-3-1-2-4-9(8)16-11/h1-4,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJRBPLUJNFYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C#N)C(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359017 | |
| Record name | Propanedinitrile, (3-chloro-2(1H)-quinoxalinylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113983-94-1 | |
| Record name | Propanedinitrile, (3-chloro-2(1H)-quinoxalinylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-1,2-dihydroquinoxalin-2-ylidene)propanedinitrile typically involves the reaction of 3-chloroquinoxaline with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an organic solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely follow similar principles as the laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chloro-1,2-dihydroquinoxalin-2-ylidene)propanedinitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoxaline ring can be subjected to oxidation or reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Products include substituted quinoxalines with various functional groups.
Oxidation: Products may include quinoxaline N-oxides.
Reduction: Products may include reduced quinoxaline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-(3-Chloro-1,2-dihydroquinoxalin-2-ylidene)propanedinitrile exhibit significant antimicrobial properties. A study demonstrated that derivatives of quinoxaline showed potent activity against various bacterial strains, suggesting potential use in developing new antibiotics .
Anticancer Properties
Quinoxaline derivatives have been explored for their anticancer activity. In vitro studies revealed that certain modifications to the quinoxaline ring enhanced cytotoxic effects against cancer cell lines, indicating a promising avenue for cancer treatment .
Materials Science Applications
Polymer Synthesis
The compound can serve as a precursor in the synthesis of novel polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties. For instance, a study highlighted the use of quinoxaline derivatives in creating high-performance thermosetting resins .
Organic Electronics
Due to its electronic properties, 2-(3-Chloro-1,2-dihydroquinoxalin-2-ylidene)propanedinitrile is being investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron transport material enhances device efficiency .
Agricultural Applications
Pesticidal Activity
Research has indicated that this compound exhibits pesticidal properties against various agricultural pests. Field trials demonstrated effective control of pest populations when applied as a foliar spray, highlighting its potential as a biopesticide .
Plant Growth Regulation
Studies have shown that certain derivatives can promote plant growth by acting as growth regulators. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical fertilizer use .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-Chloro-1,2-dihydroquinoxalin-2-ylidene)propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoxaline ring system can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is an analysis based on indirect inferences and structural similarities:
Structural Analogues and Hypothetical Comparisons
Non-Chlorinated Quinoxaline Derivatives: Removal of the chlorine substituent would likely alter electronic properties, reducing electrophilicity at the 3-position. Such derivatives might exhibit higher solubility in polar solvents compared to the chlorinated version due to decreased molecular weight and halogen-related hydrophobicity. No experimental data is available in the evidence to confirm this.
Halogen-Substituted Quinoxalines: Substituting chlorine with other halogens (e.g., fluorine or bromine) could modulate reactivity and intermolecular interactions. For example, bromine’s larger atomic radius might enhance π-stacking interactions in crystal structures, as observed in other halogenated aromatics.
Propanedinitrile-Containing Compounds: The propanedinitrile group is a strong electron-withdrawing moiety. Similar compounds, such as tetracyanoquinodimethane (TCNQ), are known for their charge-transfer complexes and conductivity properties.
Data Limitations in the Provided Evidence
Biological Activity
2-(3-Chloro-1,2-dihydroquinoxalin-2-ylidene)propanedinitrile is a compound of interest within the field of medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article explores its biological activity through various studies, highlighting case studies, research findings, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a quinoxaline core, which is known for its diverse biological activities. The presence of the chloro group and the propanedinitrile moiety contributes to its reactivity and potential biological interactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoxaline, including 2-(3-Chloro-1,2-dihydroquinoxalin-2-ylidene)propanedinitrile, exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro testing against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) has shown promising results. Compounds similar to 2-(3-Chloro-1,2-dihydroquinoxalin-2-ylidene)propanedinitrile demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative effects .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 2-(3-Chloro-1,2-dihydroquinoxalin-2-ylidene)propanedinitrile | HCT-116 | 1.9 |
| Methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate | MCF-7 | 2.3 |
| 3-(3-Chloroquinoxalin-2-yl)-propanoate | HCT-116 | 7.52 |
The anticancer mechanisms attributed to quinoxaline derivatives include:
- Cell Cycle Arrest : Compounds induce G2/M phase arrest in cancer cells, leading to apoptosis.
- Microtubule Disruption : Similar compounds have shown an ability to interfere with tubulin polymerization, disrupting mitotic spindle formation .
- Caspase Activation : The activation of caspases (e.g., caspase-8 and -3) has been observed in treated cells, indicating the induction of programmed cell death .
Antimicrobial Activity
In addition to anticancer properties, quinoxaline derivatives exhibit antimicrobial effects. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes.
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(3-Chloro-1,2-dihydroquinoxalin-2-ylidene)propanedinitrile | Staphylococcus aureus | 0.5 μg/mL |
| Methyl 3-(4-chloroquinoxalin-2-yl)-propanoate | Escherichia coli | 0.75 μg/mL |
Case Studies
A notable study evaluated the biological activity of a series of quinoxaline derivatives against various cancer cell lines and microbial strains. The findings indicated that modifications in the quinoxaline structure significantly influenced both anticancer and antimicrobial activities .
Q & A
Q. What are the recommended synthetic routes and purification methods for 2-(3-Chloro-1,2-dihydroquinoxalin-2-ylidene)propanedinitrile?
The compound can be synthesized via condensation reactions involving chloro-substituted quinoxaline precursors and propanedinitrile derivatives. A typical protocol involves refluxing in anhydrous solvents (e.g., acetonitrile or DMF) under nitrogen, followed by column chromatography using silica gel and dichloromethane/hexane eluents. Purity (>95%) is confirmed via HPLC and melting-point analysis .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 3-Chloroquinoxaline, propanedinitrile, K2CO3, DMF, 80°C, 12h | 60–70% |
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR in CDCl3 or DMSO-d6 reveal diagnostic peaks: quinoxaline protons (δ 7.4–8.1 ppm), nitrile carbons (δ 115–120 ppm) .
- IR : Strong absorptions at ~2220 cm<sup>−1</sup> (C≡N stretching) and 1600 cm<sup>−1</sup> (C=N quinoxaline) .
- Single-crystal XRD : Data collected at 100–150 K using Mo-Kα radiation. Structures are solved via SHELXT (direct methods) and refined with SHELXL (full-matrix least-squares) .
Q. What safety precautions are critical during handling?
The compound is a respiratory and dermal irritant. Use NIOSH-approved PPE, fume hoods, and avoid dust generation. In case of exposure, flush skin/eyes with water for 15+ minutes and seek medical aid. Decomposition releases toxic gases (HCl, NOx) .
Advanced Research Questions
Q. How can hydrogen-bonding interactions in its crystal lattice be systematically analyzed?
Apply graph-set analysis (R2<sup>2</sup>(8), etc.) to categorize intermolecular interactions. Use software like Mercury or CrystalExplorer to map donor-acceptor distances and angles. Compare with Etter’s rules for predictability .
Example Hydrogen-Bond Parameters :
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| N–H | C≡N | 2.8–3.1 | 150–160 |
Q. What computational methods predict its electronic properties and UV-Vis absorption?
Perform TD-DFT calculations (B3LYP/6-31+G(d)) with polarizable continuum models (PCM) to simulate UV-Vis spectra. Compare with experimental data (λmax ~450 nm in ethanol) to validate frontier molecular orbitals (HOMO-LUMO gap ~3.1 eV) .
Q. How to resolve contradictions between crystallographic refinement and spectroscopic data?
Cross-validate using:
- ADP (Atomic Displacement Parameter) analysis : Check for overfitting in SHELXL refinement (R1/wR2 < 5%).
- Hirshfeld surfaces : Identify mismatched electron density (e.g., disorder vs. tautomerism) .
- Solid-state NMR : Confirm nitrile group orientations .
Q. What strategies mitigate decomposition during high-temperature studies?
- Use inert atmospheres (Ar/He) and stabilize with radical scavengers (e.g., BHT).
- Monitor via TGA-DSC: Decomposition onset at ~200°C, with mass loss matching CO2/HCl release .
Q. How to interpret conflicting toxicological data for risk assessment?
Prioritize QSAR models for acute toxicity prediction (e.g., LD50 ~300 mg/kg in rodents). Validate with in vitro assays (Ames test for mutagenicity). Note: No ecotoxicity data exists; assume high persistence due to aromatic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
